trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride
Overview
Description
trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring with an amino group at the 4-position, an isopropyl group, and a urea moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of a palladium on carbon (Pd/C) catalyst under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at 50-60°C under 1-4 bar overpressure to yield 4-amino-cyclohexyl acetic acid . This intermediate is then reacted with isopropyl isocyanate to form the urea derivative, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a building block for the development of new materials with specific properties.
Biology:
- Investigated for its potential role in modulating biological pathways.
- Used in the study of enzyme-substrate interactions due to its unique structure.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on cellular processes and potential as a pharmacological agent.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. The urea moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: Shares the cyclohexyl ring and amino group but lacks the urea and isopropyl moieties.
trans-4-Amino-cyclohexyl acetic acid: Contains the cyclohexyl ring and amino group but has an acetic acid moiety instead of the urea and isopropyl groups.
trans-4-Hydroxycyclohexylamine hydrochloride: Similar structure but with a hydroxyl group instead of the urea moiety.
Uniqueness: The presence of the urea and isopropyl groups in trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride provides unique chemical properties, such as enhanced solubility and specific binding interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-aminocyclohexyl)-3-propan-2-ylurea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBWNUQEIYHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.